molecular formula C15H22O4 B12302716 4alpha,6alpha-Dihydroxyeudesm-11(13)-en-12,8beta-olide

4alpha,6alpha-Dihydroxyeudesm-11(13)-en-12,8beta-olide

Cat. No.: B12302716
M. Wt: 266.33 g/mol
InChI Key: UHIDZLOHKIJPTQ-UHFFFAOYSA-N
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Description

4alpha,6alpha-Dihydroxyeudesm-11(13)-en-12,8beta-olide is a naturally occurring sesquiterpene lactone Sesquiterpene lactones are a diverse group of naturally occurring compounds known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4alpha,6alpha-Dihydroxyeudesm-11(13)-en-12,8beta-olide typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the formation of the eudesmane skeleton, followed by the introduction of hydroxyl groups at the 4alpha and 6alpha positions, and the formation of the lactone ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as plants that produce sesquiterpene lactones. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4alpha,6alpha-Dihydroxyeudesm-11(13)-en-12,8beta-olide can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms, often leading to the formation of more complex oxygenated derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially converting the lactone ring into a different functional group.

    Substitution: Replacement of one functional group with another, which can modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction could produce simpler alcohols or hydrocarbons.

Scientific Research Applications

4alpha,6alpha-Dihydroxyeudesm-11(13)-en-12,8beta-olide has several scientific research applications:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4alpha,6alpha-Dihydroxyeudesm-11(13)-en-12,8beta-olide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

4alpha,6alpha-Dihydroxyeudesm-11(13)-en-12,8beta-olide can be compared with other sesquiterpene lactones, such as:

    Artemisinin: Known for its antimalarial properties.

    Parthenolide: Studied for its anti-inflammatory and anticancer activities.

    Helenalin: Investigated for its anti-inflammatory effects.

The uniqueness of this compound lies in its specific structure and the distinct biological activities it exhibits, which may differ from those of other similar compounds.

Properties

IUPAC Name

4,5-dihydroxy-5,8a-dimethyl-3-methylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-8-10-9(19-13(8)17)7-14(2)5-4-6-15(3,18)12(14)11(10)16/h9-12,16,18H,1,4-7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIDZLOHKIJPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1C(C3C(C2)OC(=O)C3=C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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